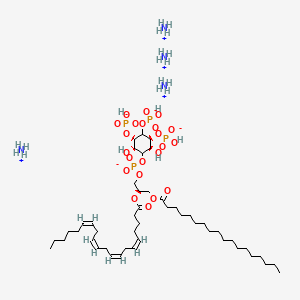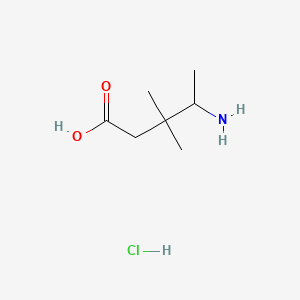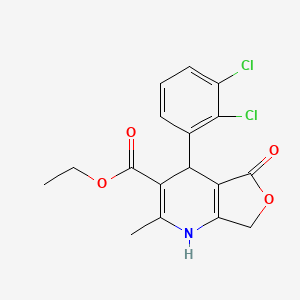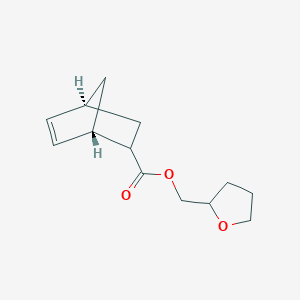
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is a chemical compound derived from 5-norbornene-2-carboxylic acid and tetrahydrofurfuryl alcohol. This ester is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various applications, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to engage in cycloaddition reactions, forming new cyclic compounds that can modulate biological pathways.
Comparación Con Compuestos Similares
5-Norbornene-2-carboxylic acid: The parent compound, which can be esterified to form various esters.
5-Norbornene-2-methanol: A related compound with a hydroxyl group instead of an ester group.
5-Norbornene-2-acetic acid: Another derivative with an acetic acid functional group.
Uniqueness: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is unique due to its combination of the norbornene structure and the tetrahydrofurfuryl ester group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2/t9-,10+,11?,12?/m0/s1 |
Clave InChI |
UBCPWLMQVDVFGE-DMOGRIERSA-N |
SMILES isomérico |
C1CC(OC1)COC(=O)C2C[C@@H]3C[C@H]2C=C3 |
SMILES canónico |
C1CC(OC1)COC(=O)C2CC3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



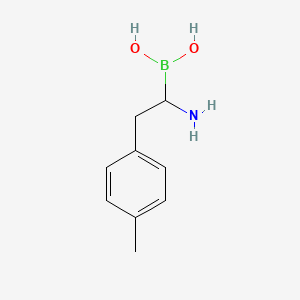
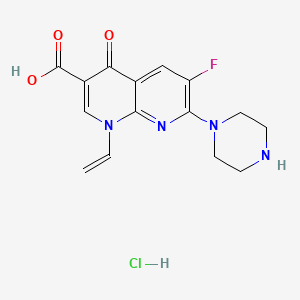
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
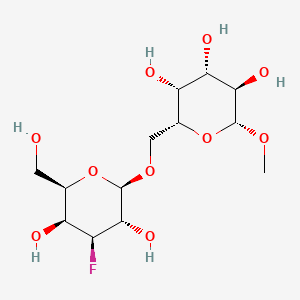
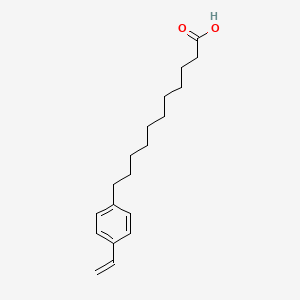

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

